This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is derived from pyrrolo[2,3-b]pyridine, which is a bicyclic compound featuring a pyrrole ring fused to a pyridine ring. The oxime functional group (-C=N-OH) adds to its reactivity and potential biological activity. Research has shown that derivatives of this compound can act as inhibitors for certain protein kinases, making them valuable in pharmaceutical applications .
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime can be achieved through several methods. One common approach involves the modification of existing pyrrolo[2,3-b]pyridine derivatives using oxime formation techniques.
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime features a bicyclic system with a pyrrole and pyridine moiety. The presence of the oxime group introduces additional polarity and potential for hydrogen bonding.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of synthesized compounds. For instance, characteristic peaks in NMR spectra help identify hydrogen environments within the rings and functional groups .
1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime participates in various chemical reactions that enhance its utility in medicinal chemistry.
The mechanism of action for compounds derived from 1H-pyrrolo[2,3-b]pyridine-2,3-dione often involves inhibition of specific enzymes such as protein kinases. These enzymes play critical roles in cell signaling pathways associated with cell growth and proliferation.
1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime exhibits several important physical and chemical properties:
The applications of 1H-pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime are primarily focused on medicinal chemistry:
1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime represents a structurally sophisticated heterocyclic system derived from the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold [5] [6]. The core structure consists of a bicyclic framework featuring a pyrrole ring fused with a pyridine moiety at the [2,3-b] bonds, positioning the bridgehead nitrogen at the 1-position (pyrrole-type nitrogen) and the pyridine nitrogen at the 4-position [6] [9]. Systematic modifications generate the target compound:
Table 1: Systematic Nomenclature of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime
Nomenclature System | Name |
---|---|
IUPAC Systematic Name | 3-(Hydroxyimino)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-one |
Alternative IUPAC Name | 3-(Hydroxyimino)-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
Common Name | 7-Azaisatin 3-oxime |
Semisystematic Name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime |
The molecular formula is C₈H₆N₃O₂, with a molecular weight of 176.16 g/mol. Key spectroscopic identifiers include:
The historical development of 1H-pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime is intrinsically linked to medicinal chemistry efforts targeting kinase and phosphodiesterase inhibitors:
This oxime-functionalized derivative occupies a significant niche within heterocyclic chemistry due to its multifaceted reactivity and privileged role in targeting biologically relevant macromolecules:
Table 2: Key Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime
Synthetic Approach | Key Steps | Advantages | Limitations |
---|---|---|---|
From 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | Direct oximation of the 3-carbonyl using hydroxylamine hydrochloride in pyridine/ethanol [8] | High regioselectivity; simple conditions; readily available starting material | Potential overoximation or side reactions if harsh conditions used |
Multi-step Synthesis from Halogenated Derivatives | 1. Halogenation at C3 of 1H-pyrrolo[2,3-b]pyridine 2. Metal-halogen exchange & carboxylation 3. Ester hydrolysis 4. Dione formation via oxidation/ring functionalization 5. Oximation [10] | Allows introduction of diverse substituents prior to oximation | Longer synthetic sequence; lower overall yield |
Pd-Catalyzed Coupling Strategies | Use of 3-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione intermediates in Pd-catalyzed carbonylation or amination before oximation [9] | Enables rapid diversification for SAR studies | Requires specialized catalysts/purification |
This compound exemplifies the strategic evolution of heterocyclic scaffolds in medicinal chemistry, combining the established biological relevance of the 7-azaindole core with the enhanced pharmacophoric potential of the dione-oxime modification. Its development underscores rational structure-based design principles aimed at optimizing ligand-target interactions for challenging therapeutic targets [1] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1